2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a nitro group attached to a benzoic acid core
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-fluorophenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO6/c1-2-24-16(21)12-5-3-9(7-14(12)17)13-8-10(18(22)23)4-6-11(13)15(19)20/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZYJUCUIAXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691962 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-62-9 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the nitration of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using a strong base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can participate in redox reactions, while the ethoxycarbonyl group can influence the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
- 2-[4-(Methoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid
- 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-4-nitrobenzoic acid
- 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-aminobenzoic acid
Comparison:
2-[4-(Methoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group. This difference can affect the compound’s reactivity and solubility.
2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-4-nitrobenzoic acid: Contains a chlorine atom instead of a fluorine atom, which can influence the compound’s electronic properties and reactivity.
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-aminobenzoic acid: The nitro group is reduced to an amino group, significantly altering the compound’s chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
